molecular formula C13H23NO4 B586411 Isometheptene Maleate CAS No. 51277-00-0

Isometheptene Maleate

Cat. No.: B586411
CAS No.: 51277-00-0
M. Wt: 257.33
InChI Key: RNTSDCLIDWKCPL-BTJKTKAUSA-N
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Description

Isometheptene Maleate is a sympathomimetic drug primarily used for its vasoconstricting properties. It is commonly employed in the treatment of migraines and tension headaches. The compound works by narrowing blood vessels, which helps alleviate the pain associated with these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isometheptene Maleate involves the reaction of N,6-Dimethyl-5-hepten-2-amine with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of N,6-Dimethyl-5-hepten-2-amine: This intermediate is synthesized through a series of reactions starting from readily available precursors.

    Reaction with Maleic Acid: The intermediate is then reacted with maleic acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Isometheptene Maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • **Reduction

Properties

IUPAC Name

(Z)-but-2-enedioic acid;N,6-dimethylhept-5-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTSDCLIDWKCPL-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC=C(C)C)NC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857885
Record name (2Z)-But-2-enedioic acid--N,6-dimethylhept-5-en-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51277-00-0
Record name (2Z)-But-2-enedioic acid--N,6-dimethylhept-5-en-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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